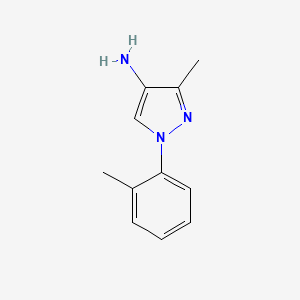

3-methyl-1-(2-methylphenyl)-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC20126819

Molecular Formula: C11H13N3

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13N3 |

|---|---|

| Molecular Weight | 187.24 g/mol |

| IUPAC Name | 3-methyl-1-(2-methylphenyl)pyrazol-4-amine |

| Standard InChI | InChI=1S/C11H13N3/c1-8-5-3-4-6-11(8)14-7-10(12)9(2)13-14/h3-7H,12H2,1-2H3 |

| Standard InChI Key | UQEMTSXHGLEVFX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=CC=C1N2C=C(C(=N2)C)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

3-Methyl-1-(2-methylphenyl)-1H-pyrazol-4-amine (molecular formula: ) consists of a pyrazole core with substituents at three positions:

-

1-position: A 2-methylphenyl group () directly bonded to the nitrogen atom.

-

3-position: A methyl group ().

-

4-position: An amine group ().

The compound’s IUPAC name reflects its substitution pattern, with the pyrazole ring numbered to prioritize the amine group at position 4. Its molecular weight is 187.24 g/mol, as computed by PubChem .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 187.24 g/mol | |

| SMILES Notation | CC1=CC(=CC=C1)N(C2=C(N=N2)C)N | |

| InChI Key | FYFDCJZBSWZUAO-UHFFFAOYSA-N |

Structural Analysis Techniques

Structural elucidation of pyrazole derivatives typically employs:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To resolve hydrogen and carbon environments, distinguishing between aromatic protons (6.5–8.0 ppm) and aliphatic methyl groups (1.5–2.5 ppm) .

-

X-ray Crystallography: For precise determination of bond lengths and angles, particularly useful in confirming the planarity of the pyrazole ring and substituent orientations .

-

Mass Spectrometry: To validate molecular weight and fragmentation patterns, essential for purity assessment .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 3-methyl-1-(2-methylphenyl)-1H-pyrazol-4-amine likely follows methodologies established for analogous pyrazole amines. A common approach involves:

-

Cyclocondensation: Reaction of hydrazine derivatives with α,β-unsaturated ketones or aldehydes to form the pyrazole ring.

-

N-Alkylation: Introduction of the 2-methylphenyl group via nucleophilic substitution using 2-methylbenzyl bromide under basic conditions (e.g., KCO in DMF).

-

Functionalization: Subsequent modifications, such as oxidation or amination, to introduce the 4-amino group .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Cyclocondensation | Hydrazine hydrate, ethanol, reflux | 65–75% | |

| N-Alkylation | 2-Methylbenzyl bromide, KCO, DMF, 80°C | 50–60% | |

| Amination | NH/MeOH, pressure vessel | 40–50% |

Challenges and Optimization

Key challenges in synthesis include:

-

Regioselectivity: Ensuring proper substitution at the 1- and 3-positions, which may require protective groups or directing agents .

-

Purification: Separation of isomers or byproducts via column chromatography or recrystallization .

Physicochemical Properties and Stability

Solubility and Partition Coefficients

-

Aqueous Solubility: Limited due to the hydrophobic 2-methylphenyl group; log ≈ 2.5 (estimated via PubChem ).

-

Thermal Stability: Decomposition above 200°C, as observed in differential scanning calorimetry (DSC) of similar compounds .

Spectroscopic Profiles

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume